N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-amino-1,2,5-oxadiazole-3-carbonitrile: This compound shares a similar core structure but differs in its functional groups.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound combines 1,2,5- and 1,2,4-oxadiazole rings, offering unique properties.
Uniqueness
N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-energy materials and specialized chemical synthesis .
Properties
Molecular Formula |
C4H4N6O |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C4H4N6O/c5-1-2-3(4(6)8-7)10-11-9-2/h7H2,(H2,6,8) |
InChI Key |
JKWURJPBHBWUIB-UHFFFAOYSA-N |
Isomeric SMILES |
C(#N)C1=NON=C1/C(=N/N)/N |
Canonical SMILES |
C(#N)C1=NON=C1C(=NN)N |
Origin of Product |
United States |
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